
Hidrocloruro de (3-cloro-5-(trifluorometil)(2-piridil))tiocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride is a chemical compound with the molecular formula C7H6Cl2F3N3S and a molecular weight of 292.1 g/mol . This compound is known for its unique chemical structure, which includes a pyridine ring substituted with chloro, trifluoromethyl, and thiocarboxamidine groups. It is used in various scientific research applications due to its distinctive properties.
Aplicaciones Científicas De Investigación
(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with thiocarboxamidine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Mecanismo De Acción
The mechanism of action of (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride include:
Uniqueness
What sets (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl] carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3S.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)15-6(12)13;/h1-2H,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTZBZNFUMIFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC(=N)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
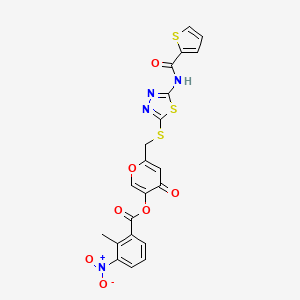
![(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2594721.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2594722.png)
![2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2594724.png)
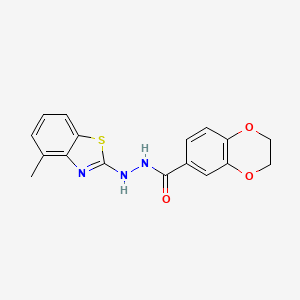
![2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2594726.png)


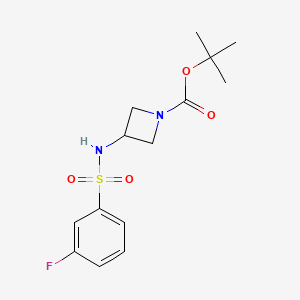
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2594731.png)
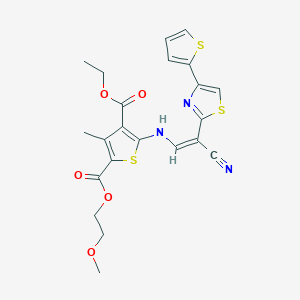
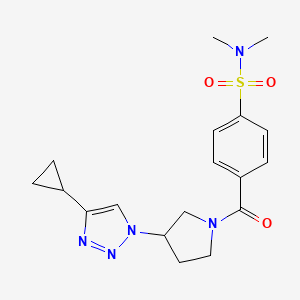
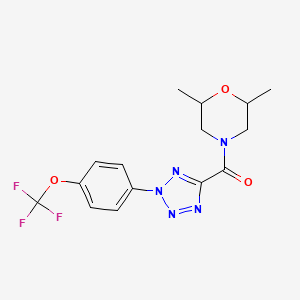
![propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2594739.png)
